molecular formula C9H7BrF3NO B1333238 4'-Bromo-2'-(trifluoromethyl)acetanilide CAS No. 29124-62-7

4'-Bromo-2'-(trifluoromethyl)acetanilide

Cat. No.: B1333238
CAS No.: 29124-62-7
M. Wt: 282.06 g/mol
InChI Key: NJOVPNJSJCCCEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-(trifluoromethyl)acetanilide typically involves the acylation of 4-bromo-2-(trifluoromethyl)aniline. The process can be summarized as follows:

    Starting Material: 4-Bromo-2-(trifluoromethyl)aniline.

    Acylation Reaction: The aniline undergoes acylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 4’-Bromo-2’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-(trifluoromethyl)acetanilide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding aniline derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4’-Bromo-2’-(trifluoromethyl)acetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4’-Bromo-2’-(trifluoromethyl)acetanilide.

    4-Bromobenzotrifluoride: Another compound with similar substituents but different core structure.

    2’-Bromo-4’-(trifluoromethyl)acetanilide: An isomer with the bromo and trifluoromethyl groups at different positions.

Uniqueness: 4’-Bromo-2’-(trifluoromethyl)acetanilide is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOVPNJSJCCCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378447
Record name 4'-Bromo-2'-(trifluoromethyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29124-62-7
Record name 4'-Bromo-2'-(trifluoromethyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzotrifluoride (1.623 g, 6.76 mmol, Aldrich) in acetic anhydride (10 mL) was stirred at room temperature for 12 h to produce a white needle precipitate. It was filtered to give 1.840 g (99.7%) of title compound. Mp: 140°-2° C., 1HNMR (CDCl3): δ 2.212 (s, 3H); 7.358 (s, 1H); 7.659 (d, 1H, J =8.7 Hz); 7.726 (d, 1H, J=1.8 Hz); 8.118 (d, 1H, J=8.4 Hz).
Quantity
1.623 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
99.7%

Synthesis routes and methods II

Procedure details

A solution of 2-(trifluoromethyl)-4-bromoaniline (4.8 g, 20 mmol) in dry tetrahydrofuran (20 mL) was cooled to 0° C. and then treated with acetic anhydride (8.2 g, 80 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. The reaction mixture was stirred at 25° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was then concentrated in vacuo. The crude residue precipitated from diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(4-bromo-2-trifluoromethyl-phenyl)-acetamide (5.07 g, 90%) as an amorphous white solid: EI-HRMS m/e calcd for C9H7BrF3NO (M+) 281.8352, found 281.8348.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two

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